Tert-butyl octahydro-1H-pyrido[3,4-C]azepine-2(3H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl octahydro-1H-pyrido[3,4-C]azepine-2(3H)-carboxylate is a heterocyclic compound that features a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl octahydro-1H-pyrido[3,4-C]azepine-2(3H)-carboxylate can be achieved through various synthetic routes. One common method involves the Beckmann rearrangement initiated by trifluoromethanesulfonic anhydride. This reaction typically involves the conversion of oximes into amides under acidic conditions . Another approach includes the reaction of N-Boc-5-formylpyrazol-4-amines with 1,3-cyclohexanediones in the presence of pyrrolidine, followed by the formation of pyrazolo[4,3-b]quinolin-8-one derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for large-scale production by adjusting reaction conditions, such as temperature, pressure, and the use of continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl octahydro-1H-pyrido[3,4-C]azepine-2(3H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethanesulfonic anhydride for Beckmann rearrangement, pyrrolidine for cyclization reactions, and various oxidizing and reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Beckmann rearrangement produces amides, while oxidation and reduction reactions yield oxidized and reduced derivatives, respectively .
Scientific Research Applications
Tert-butyl octahydro-1H-pyrido[3,4-C]azepine-2(3H)-carboxylate has several scientific research applications, including:
Chemistry: It serves as a valuable building block in the synthesis of complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound’s derivatives are used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl octahydro-1H-pyrido[3,4-C]azepine-2(3H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it has been shown to inhibit glucogen phosphorylase and RIP1 kinase, which are involved in metabolic and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]azepine: This compound shares a similar bicyclic structure and is used in various chemical and biological applications.
Pyrazolo[3,2-b]azepine: Another compound with a related structure, known for its biological activities.
Indolo[2,3-b]quinoxaline: This compound is structurally similar and has applications in medicinal chemistry.
Uniqueness
Tert-butyl octahydro-1H-pyrido[3,4-C]azepine-2(3H)-carboxylate is unique due to its specific tert-butyl substitution, which enhances its lipophilicity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications .
Properties
CAS No. |
885270-16-6 |
---|---|
Molecular Formula |
C14H26N2O2 |
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl 1,3,4,4a,5,6,7,8,9,9a-decahydropyrido[3,4-c]azepine-2-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-6-11-5-4-7-15-9-12(11)10-16/h11-12,15H,4-10H2,1-3H3 |
InChI Key |
XTHNUAFJOORFFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CCCNCC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.